(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol
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Overview
Description
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as 6-methyl-3-propan-2-ylcyclohex-2-en-1-one, using a chiral catalyst. The reaction conditions typically include the use of hydrogen gas and a metal catalyst like palladium or rhodium under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the double bond, converting the cyclohexene ring to a cyclohexane ring.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 6-methyl-3-propan-2-ylcyclohex-2-en-1-one.
Reduction: Formation of 6-methyl-3-propan-2-ylcyclohexanol.
Substitution: Formation of 6-methyl-3-propan-2-ylcyclohex-2-en-1-chloride or bromide.
Scientific Research Applications
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its overall efficacy and potency.
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol: A stereoisomer with different spatial arrangement of atoms.
6-Methyl-3-propan-2-ylcyclohex-2-en-1-one: A ketone derivative with similar structural features.
6-Methyl-3-propan-2-ylcyclohexanol: A fully hydrogenated analog with a cyclohexane ring.
Uniqueness
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties
Properties
CAS No. |
18675-27-9 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,6R)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m1/s1 |
InChI Key |
WEJSIMPWEOUMJB-SCZZXKLOSA-N |
SMILES |
CC1CCC(=CC1O)C(C)C |
Isomeric SMILES |
C[C@@H]1CCC(=C[C@@H]1O)C(C)C |
Canonical SMILES |
CC1CCC(=CC1O)C(C)C |
Origin of Product |
United States |
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